

2-Cyclopropylcyclohexane-1-carboxylic Acid: Comprehensive Identifier Profiling and Synthetic Utilization Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Cyclopropylcyclohexane-1-carboxylic acid |
| CAS No.: | 1512893-46-7 |
| Cat. No.: | B2974611 |

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Executive Summary

As modern drug discovery increasingly prioritizes sp^3 -rich, conformationally restricted scaffolds to improve clinical success rates, alicyclic building blocks like [1\[1\]](#) have gained significant traction. The incorporation of a cyclopropyl moiety onto a cyclohexane ring introduces high local rigidity and lipophilicity without drastically inflating the molecular weight. This technical guide provides a rigorous examination of the compound's chemical identifiers, physicochemical properties, and detailed, self-validating protocols for its synthesis and analytical characterization.

Section 1: Core Chemical Identifiers & Structural Metrics

To ensure data integrity across chemical databases, electronic laboratory notebooks (ELNs), and procurement systems, standardizing chemical identifiers is paramount. The primary

registry number for this compound is [1\[1\]](#), and it is commercially accessible through major chemical vendors for high-throughput screening and synthesis[\[2\]](#).

Table 1: Standardized Chemical Identifiers

| Identifier Type | Value |
|---------------------|--|
| Chemical Name | 2-Cyclopropylcyclohexane-1-carboxylic acid |
| CAS Registry Number | 1512893-46-7 |
| Molecular Formula | C ₁₀ H ₁₆ O ₂ |
| SMILES | <chem>C1CCC(C(C1)C2CC2)C(=O)O</chem> |
| InChIKey | ZXHSRQGZABKQQZ-UHFFFAOYSA-N |
| MDL Number | MFCD24025058 |

Data sourced from BLD Pharm[\[1\]](#) and PubChemLite[\[3\]](#).

Section 2: Physicochemical & Mass Spectrometry Properties

The cyclopropyl group acts as a classic bioisostere to modulate metabolic stability—often strategically placed to block cytochrome P450 oxidation sites. Understanding its exact mass and ionization behavior is critical for downstream pharmacokinetic (PK) profiling.

Table 2: Quantitative Physicochemical Data

| Property | Value |
|--------------------------------|---------------|
| Molecular Weight | 168.24 g/mol |
| Monoisotopic Mass | 168.11504 Da |
| Predicted XLogP | 2.9 |
| ESI- Adduct [M-H] ⁻ | 167.10776 m/z |
| ESI+ Adduct[M+H] ⁺ | 169.12232 m/z |

Mass spectrometry predictions and XLogP data sourced from PubChemLite[3].

Section 3: Synthetic Methodology & Reaction

Causality

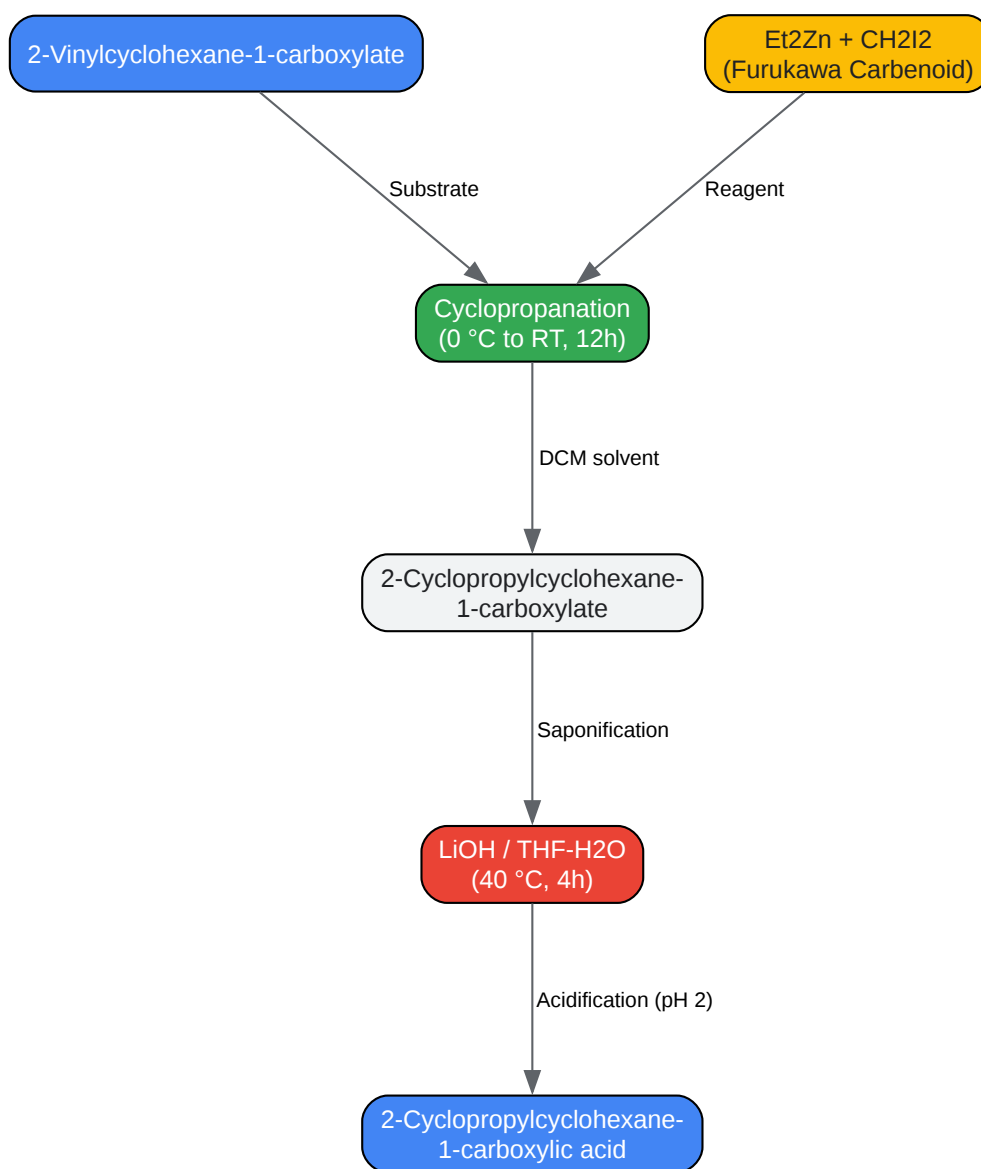
Expertise & Experience: Direct functionalization of cyclohexane rings with cyclopropyl moieties often suffers from poor regioselectivity. A highly controlled, field-proven approach utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene precursor (2-vinylcyclohexane-1-carboxylic acid methyl ester), followed by ester hydrolysis.

The causality behind choosing the Furukawa modification (using diethylzinc, Et_2Zn , and diiodomethane, CH_2I_2) over traditional Zn-Cu couples is the homogeneous nature of the reagent. This ensures reproducible carbenoid generation and higher diastereoselectivity, driven by the steric bulk of the adjacent ester group directing the attack.

Protocol 1: Synthesis of 2-Cyclopropylcyclohexane-1-carboxylic acid

- **Preparation of the Carbenoid:** In an oven-dried, argon-purged Schlenk flask, dissolve 2-vinylcyclohexane-1-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM). Cool the system to 0 °C to safely control the exothermic carbenoid formation.
- **Reagent Addition:** Dropwise add diethylzinc (1.0 M in hexanes, 2.5 eq). Stir for 15 minutes.
Causality: The choice of 2.5 equivalents ensures complete conversion despite the competitive formation of inactive zinc-coordinated oligomers.
- **Cyclopropanation:** Slowly add diiodomethane (5.0 eq) via syringe pump over 1 hour.
Causality: Slow addition minimizes the unwanted homocoupling of the carbenoid into ethylene gas.
- **Reaction Progression:** Warm the reaction to room temperature and stir for 12 hours. Monitor via TLC until the starting material is fully consumed.
- **Hydrolysis:** Quench with saturated aqueous NH_4Cl . Extract the organic layer, concentrate, and dissolve the crude ester in a 3:1 mixture of THF/ H_2O . Add $\text{LiOH}\cdot\text{H}_2\text{O}$ (3.0 eq) and stir at 40 °C for 4 hours to cleave the methyl ester.

- Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, dry over Na_2SO_4 , and concentrate in vacuo to yield the target compound.



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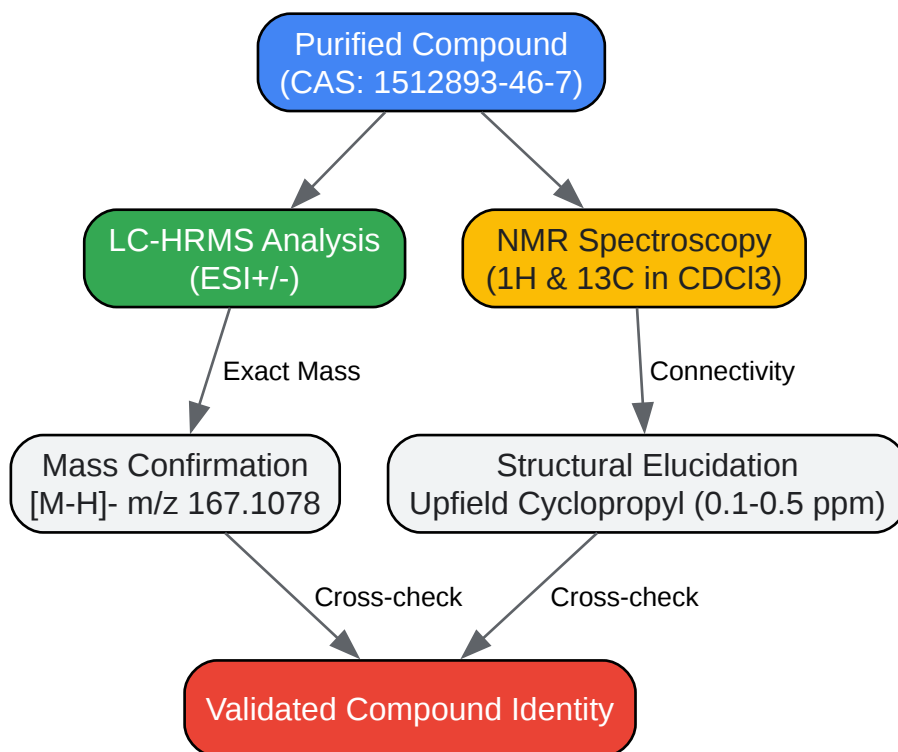
Fig 1: Synthetic workflow for **2-cyclopropylcyclohexane-1-carboxylic acid** via Furukawa modified Simmons-Smith.

Section 4: Analytical Validation & Self-Validating Systems

Trustworthiness: A synthetic protocol is only as reliable as its validation. To verify the structural integrity of [1\[1\]](#), a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be executed.

Protocol 2: LC-MS and NMR Characterization

- **Sample Preparation:** Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. For NMR, dissolve 5 mg in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS as an internal standard.
- **LC-MS Analysis:** Inject 2 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: The acidic mobile phase ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing, while promoting distinct ionization in the ESI- mode to yield the $[\text{M-H}]^-$ adduct at exactly 167.10776 m/z[3].
- **NMR Acquisition:** Acquire ^1H and ^{13}C NMR spectra at 400 MHz and 100 MHz, respectively. Causality: The cyclopropyl protons are highly shielded by the ring current and will appear uniquely upfield (0.1 - 0.5 ppm). This provides a self-validating diagnostic signal that confirms the success of the cyclopropanation, completely distinct from the broader cyclohexane methylene envelope (1.0 - 2.0 ppm).



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Fig 2: Self-validating analytical workflow combining HRMS exact mass and NMR structural elucidation.

References

- Title: **2-cyclopropylcyclohexane-1-carboxylic acid** (C₁₀H₁₆O₂) - PubChemLite Source: uni.lu URL:[[Link](#)]

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Sources

- 1. [1512893-46-7|2-Cyclopropylcyclohexane-1-carboxylic acid|BLD Pharm \[bldpharm.com\]](#)
- 2. [2-cyclopropylcyclohexane-1-carboxylic acid | 1512893-46-7 \[sigmaaldrich.com\]](#)

- [3. PubChemLite - 2-cyclopropylcyclohexane-1-carboxylic acid \(C10H16O2\)](#)
[\[pubchemlite.lcsb.uni.lu\]](#)
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